Cas no 1251607-75-6 (3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide)

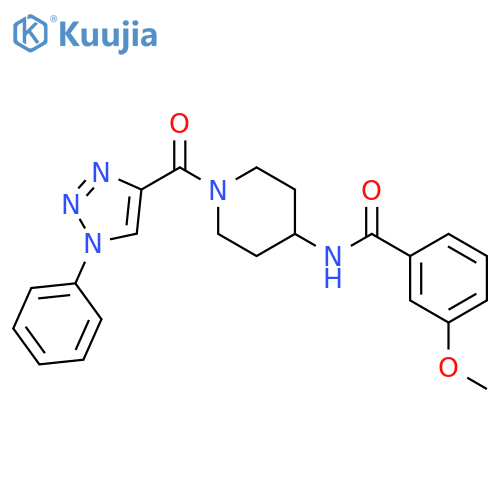

1251607-75-6 structure

商品名:3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide

3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide

- 1251607-75-6

- VU0624568-1

- F3406-7654

- 3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide

- 3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- AKOS024485369

- 3-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide

-

- インチ: 1S/C22H23N5O3/c1-30-19-9-5-6-16(14-19)21(28)23-17-10-12-26(13-11-17)22(29)20-15-27(25-24-20)18-7-3-2-4-8-18/h2-9,14-15,17H,10-13H2,1H3,(H,23,28)

- InChIKey: PGTCMEAUYRAAPE-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CN(C2C=CC=CC=2)N=N1)N1CCC(CC1)NC(C1C=CC=C(C=1)OC)=O

計算された属性

- せいみつぶんしりょう: 405.18008961g/mol

- どういたいしつりょう: 405.18008961g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 589

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-7654-2μmol |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-3mg |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-10μmol |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-5mg |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-10mg |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-15mg |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-2mg |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-20μmol |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-1mg |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7654-20mg |

3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |

1251607-75-6 | 20mg |

$99.0 | 2023-09-10 |

3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

1251607-75-6 (3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬